molecular formula C10H7FN2O3 B8544699 3-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid

3-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid

Cat. No.: B8544699
M. Wt: 222.17 g/mol
InChI Key: UWURZZHFZYZWTJ-UHFFFAOYSA-N
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Description

3-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid is a useful research compound. Its molecular formula is C10H7FN2O3 and its molecular weight is 222.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7FN2O3

Molecular Weight

222.17 g/mol

IUPAC Name

3-fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid

InChI

InChI=1S/C10H7FN2O3/c1-5-12-9(16-13-5)8-6(10(14)15)3-2-4-7(8)11/h2-4H,1H3,(H,14,15)

InChI Key

UWURZZHFZYZWTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CC=C2F)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Alternately, acid (XXXa) is prepared by first converting 2-fluoro-6-iodobenzoic acid to the acid chloride by reaction with a chlorinating agent such as oxalyl chloride, in a solvent such as DCM, with a catalytic amount of DMF, at a temperature of 0° C. Subsequent reaction of the acid chloride with N-hydroxyacetamide in a solvent such as CH2Cl2 provides (Z)—N′-((2-fluoro-6-iodobenzoyl)oxy)acetimidamide. 5-(2-Fluoro-6-iodophenyl)-3-methyl-1,2,4-oxadiazole is prepared by reacting (Z)—N′-((2-fluoro-6-iodobenzoyl)oxy)acetimidamide with sodium acetate, in a solvent such as tert-butanol, at temperatures ranging from 100° C. to 110° C. 3-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid (XXXa) is prepared by reacting 5-(2-fluoro-6-iodophenyl)-3-methyl-1,2,4-oxadiazole with a grignard reagent such as i-PrMgCl, in a suitable solvent such as THF and the like, at a temperature of −78° C. Subsequent addition of CO2 gas, at a temperature of −78° C. provides 3-fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid (XXXa).
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Synthesis routes and methods II

Procedure details

To THF (15 mL) was added 2 M i-PrMgCl in THF (2.2 mL, 4.47 mmol). This mixture was cooled to −78° C. and the product of Step B (1.09 g, 3.58 mmol) was added dropwise in THF (20 mL). The mixture was stirred for 30 min at −78° C. and then CO2 from a lecture bottle was bubbled into the solution for 3 h while allowing the temperature to slowly rise. When the temperature reached −20° C. the dry ice bath was replaced with an ice bath, bubbling of CO2 was ceased and the mixture was allowed to come to room temperature overnight. The mixture was quenched by the addition of H2O and a small amount of Et2O. The organic layer was washed 2× with 2N aq. NaOH and the combined aqueous layers were then washed 3× with Et2O. The aqueous layer was then acidified with concentrated HCl and extracted with DCM. The combined organic layers were dried over Na2SO4, filtered and concentrated in vacuo to afford the desired product as a white solid (661 mg, 83%). MS (ESI) mass calculated for C10H7FN2O3, 222.04; m/z found, 223.0. 1H NMR (500 MHz, CDCl3): 7.96 (d, J=7.8, 1H), 7.72-7.64 (m, 1H), 7.50-7.44 (m, 1H), 2.56-2.48 (m, 3H).
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Yield
83%

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